Cytotoxicity in MCF‑7 Breast Adenocarcinoma Cells: Head‑to‑Head Comparison with the Unsubstituted Benzene‑Sulfonamide Analogue
In a series of piperidine‑sulfonamide derivatives tested against the MCF‑7 human breast adenocarcinoma cell line, the title compound exhibited an IC₅₀ of 15.3 µM, while the closely related unsubstituted analogue N‑{[1‑(oxan‑4‑yl)piperidin‑4‑yl]methyl}benzenesulfonamide (CAS 2034443‑91‑7) demonstrated an IC₅₀ >50 µM [REFS‑1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in MCF‑7 cells (72 h MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 15.3 µM |
| Comparator Or Baseline | N‑{[1‑(oxan‑4‑yl)piperidin‑4‑yl]methyl}benzenesulfonamide (CAS 2034443‑91‑7): IC₅₀ >50 µM |
| Quantified Difference | >3.3‑fold increased potency |
| Conditions | Human MCF‑7 breast adenocarcinoma cells; 72 h exposure; MTT endpoint; 10% FBS RPMI‑1640 medium |
Why This Matters
The presence of the 4‑propyl group on the benzene ring confers a >3‑fold enhancement in cytotoxicity against this breast cancer model, making the compound a more appropriate choice for oncology-focused phenotypic screening programs.
